Betamethasone-21-Acetate-17-Propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid corticosteroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is commonly used in topical formulations to treat various skin conditions, including dermatitis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-Acetate 17-Propionate involves multiple steps. One common method includes the esterification of betamethasone with acetic anhydride and propionic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of Betamethasone 21-Acetate 17-Propionate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction mixture is usually purified using techniques such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Betamethasone 21-Acetate 17-Propionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Betamethasone 21-Acetate 17-Propionate. These derivatives often retain some of the biological activity of the parent compound .
Scientific Research Applications
Betamethasone 21-Acetate 17-Propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in studies investigating the effects of glucocorticoids on cellular processes.
Medicine: It is extensively used in dermatological research to develop new treatments for inflammatory skin conditions.
Industry: The compound is used in the formulation of various topical medications and cosmetic products
Mechanism of Action
Betamethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. This dual action results in a significant reduction in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Betamethasone Valerate
- Betamethasone Dipropionate
- Dexamethasone
- Hydrocortisone
Uniqueness
Betamethasone 21-Acetate 17-Propionate is unique due to its specific esterification at the 21 and 17 positions, which enhances its lipophilicity and allows for better skin penetration. This makes it particularly effective in topical formulations compared to other similar compounds .
Properties
Molecular Formula |
C27H35FO7 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
KJYZDNSUFNSFOL-ULAZTBMRSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.